molecular formula C11H18N2O B3172134 2-[2-(Dimethylamino)ethoxy]-5-methylaniline CAS No. 946715-60-2

2-[2-(Dimethylamino)ethoxy]-5-methylaniline

Cat. No.: B3172134
CAS No.: 946715-60-2
M. Wt: 194.27 g/mol
InChI Key: KPPKQSJHEUVDFI-UHFFFAOYSA-N
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Description

Significance of Substituted Aniline (B41778) Derivatives in Contemporary Chemical Science

Substituted aniline derivatives are fundamental building blocks and functional motifs in modern chemistry. Their versatility makes them indispensable in the pharmaceutical, agrochemical, and materials science sectors. markwideresearch.commarkwideresearch.com In medicinal chemistry, the aniline scaffold is present in numerous approved drugs and serves as a crucial intermediate for the synthesis of active pharmaceutical ingredients (APIs). markwideresearch.comslideshare.net The ability to modify the aniline ring allows chemists to fine-tune the pharmacological properties of a molecule, potentially enhancing factors like bioavailability, solubility, or target selectivity. cresset-group.com

Beyond pharmaceuticals, these derivatives are vital in the production of dyes, pigments, and polymers. markwideresearch.comslideshare.nettransparencymarketresearch.com The global demand for aniline derivatives is significant, driven by their widespread application in industries such as textiles, plastics, and rubber processing. markwideresearch.comtransparencymarketresearch.comdatabridgemarketresearch.com The continued exploration of new synthetic methodologies to create increasingly complex and functionally diverse aniline derivatives underscores their sustained importance in chemical research and industrial applications. acs.orgacs.org

Structural Context of 2-[2-(Dimethylamino)ethoxy]-5-methylaniline within Complex Arylamines

The compound this compound is a polysubstituted arylamine, characterized by a central aniline core with three distinct substituents on the benzene (B151609) ring.

Aniline Core: The foundational structure is aniline (C₆H₅NH₂), which consists of a primary amino group (-NH₂) attached to a benzene ring. libretexts.org The lone pair of electrons on the nitrogen atom can delocalize into the aromatic system, influencing the molecule's reactivity and basicity. askfilo.compressbooks.pub

Methyl Group (-CH₃): A methyl group is located at the 5-position (meta to the amino group). This simple alkyl substituent can impact the molecule's lipophilicity and steric profile.

Alkoxy Side-Chain (-O-CH₂-CH₂-N(CH₃)₂): At the 2-position (ortho to the amino group), there is a 2-(dimethylamino)ethoxy group. This is a more complex functional group, consisting of an ethoxy linker attached to a tertiary amine (dimethylamino group). The presence of this chain introduces several key features:

An ether linkage, which adds flexibility.

A basic dimethylamino terminal, which can participate in hydrogen bonding and acid-base reactions.

The combination of an alkoxy group and a methyl group on an aniline ring is seen in related compounds like 2-Methoxy-5-methylaniline (p-Cresidine). epa.govsigmaaldrich.com However, the addition of the terminal dimethylamino group on the ethoxy chain in this compound adds a layer of complexity and functionality. This specific side chain has been explored in other molecular contexts for potential biological activities, such as in the design of antiamoebic agents. nih.gov The arrangement of these varied functional groups—an electron-donating amino group, an alkyl group, and a flexible, basic side-chain—places this molecule within the class of complex arylamines with potential for diverse chemical interactions and applications.

Overview of Research Directions and Unexplored Areas in Alkoxy-Substituted Anilines

The field of arylamine chemistry is dynamic, with ongoing research focused on developing novel synthetic methods and applications. A significant area of interest is the creation of new techniques for forming carbon-nitrogen bonds, allowing for the synthesis of previously inaccessible or difficult-to-make substituted anilines. acs.org For instance, recent advancements include electrochemical methods for creating functionalized molecules from alkoxy aniline substrates. acs.org

A major challenge and an active area of research in medicinal chemistry is the metabolic instability sometimes associated with the aniline motif. cresset-group.com This has spurred investigations into "aniline isosteres"—structurally similar but metabolically more stable replacements—to improve the properties of drug candidates. acs.org This research highlights the need for synthetic strategies that allow for precise control over substitution patterns. Current methods often favor producing para-substituted anilines, while many complex molecules, including pharmaceuticals, require more diverse ortho- and meta-substitution patterns. acs.org

Future research will likely focus on:

Developing highly selective and scalable synthetic protocols to access a wider variety of substitution patterns on the aniline ring.

Exploring the unique properties conferred by complex side-chains, such as the dimethylaminoethoxy group, to design molecules with specific functions.

Investigating the application of alkoxy-substituted anilines in sustainable chemistry, for example, as precursors in green electrochemical synthesis. acs.orgresearchgate.net

The continued development of innovative synthetic tools will be crucial for unlocking the full potential of complex arylamines like this compound in science and technology.

Data Tables

Physicochemical Properties of a Structurally Related Compound: 2-Methoxy-5-methylaniline

Since detailed experimental data for this compound is not widely available, the properties of the structurally similar compound 2-Methoxy-5-methylaniline (also known as p-Cresidine) are presented for context.

PropertyValueSource(s)
Molecular Formula C₈H₁₁NO sigmaaldrich.com
Molecular Weight 137.18 g/mol sigmaaldrich.com
Boiling Point 235 °C sigmaaldrich.comfishersci.com
Melting Point 49 - 55 °C sigmaaldrich.comfishersci.com
Flash Point 111 °C fishersci.com
Vapor Density 4.7 (vs air) sigmaaldrich.com
Water Solubility Insoluble fishersci.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(dimethylamino)ethoxy]-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-9-4-5-11(10(12)8-9)14-7-6-13(2)3/h4-5,8H,6-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPKQSJHEUVDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 2 Dimethylamino Ethoxy 5 Methylaniline

Strategies for Selective Aromatic Ring Functionalization

The precise introduction of substituents onto the aniline (B41778) core is a critical aspect of synthesizing 2-[2-(Dimethylamino)ethoxy]-5-methylaniline. Modern organic synthesis offers several powerful techniques to achieve this with high regioselectivity.

Regioselective Directed Metalation Approaches

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic compounds. In the context of aniline derivatives, the amino group can direct metalation to the ortho position. This approach allows for the introduction of various electrophiles with high precision. While specific examples for the direct synthesis of this compound via this method are not extensively documented in publicly available literature, the principle can be applied to precursors. For instance, a suitably protected aniline derivative could be subjected to DoM to introduce a substituent that is later converted to the ethoxy side chain. The choice of the directing group and the organometallic reagent is crucial for the success of this strategy.

Recent advancements have also focused on the regioselective C-H functionalization of anilines using various catalytic systems. researchgate.netnih.gov These methods provide alternative routes to selectively introduce functional groups at specific positions on the aniline ring, which can be precursors to the final target molecule.

Transition-Metal Catalyzed Cross-Coupling Reactions for C-O and C-N Bond Formation

Transition-metal catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds. acs.orgacs.org These reactions offer a versatile and efficient means to construct the ether linkage and introduce the amino group in the synthesis of this compound.

C-O Bond Formation: The Buchwald-Hartwig amination and Ullmann condensation are prominent examples of palladium- and copper-catalyzed reactions, respectively, that can be employed for the formation of the aryl ether bond. researchgate.net For instance, a key step could involve the coupling of a substituted phenol (B47542) with a haloaniline derivative, or vice versa. The choice of catalyst, ligand, and reaction conditions is critical to achieve high yields and selectivity.

C-N Bond Formation: Similarly, palladium-catalyzed C-N cross-coupling reactions are widely used for the synthesis of aniline derivatives. researchgate.netnih.gov These methods allow for the coupling of an aryl halide or triflate with an amine. In the synthesis of the target molecule, this could involve the coupling of a pre-functionalized aromatic ring with an appropriate amine. The development of new ligands and catalysts continues to expand the scope and efficiency of these reactions. researchgate.net

Reaction TypeCatalyst/ReagentsKey Bond Formed
Buchwald-Hartwig AminationPalladium catalyst, Ligand, BaseAryl C-N
Ullmann CondensationCopper catalyst, BaseAryl C-O

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is another fundamental reaction for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups. nih.govsemanticscholar.org In the synthesis of this compound, an SNAr reaction could be envisioned where a nucleophile displaces a leaving group on the aromatic ring. For this to be efficient, the aromatic ring would need to be activated by suitably positioned electron-withdrawing substituents. The reaction typically proceeds via a Meisenheimer complex intermediate. nih.gov The nature of the nucleophile, the leaving group, and the solvent all play a significant role in the outcome of the reaction.

Construction of the Ether and Amine Side Chain

Etherification Processes (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and widely used method for the formation of ethers. masterorganicchemistry.comwikipedia.org It involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. wikipedia.org In the context of synthesizing this compound, this would typically involve the reaction of a substituted phenoxide with 2-chloro-N,N-dimethylethanamine or a similar electrophile.

The reaction is generally carried out in the presence of a base to deprotonate the phenol, forming the more nucleophilic phenoxide. jk-sci.com The choice of base and solvent is important to optimize the reaction conditions and minimize side reactions. jk-sci.com

Reactant 1Reactant 2ProductReaction Type
Substituted Phenol2-chloro-N,N-dimethylethanamineAryl EtherWilliamson Ether Synthesis

Introduction of the Dimethylamino Moiety

The dimethylamino group can be introduced at various stages of the synthesis. One common method is the reductive amination of a suitable aldehyde or ketone with dimethylamine (B145610). Alternatively, an alkyl halide can be reacted with dimethylamine in a nucleophilic substitution reaction. google.com

Amine Functionalization and Interconversion Strategies

The aniline moiety in this compound is a key functional group that can be introduced or modified through various advanced synthetic methods. These strategies are crucial for building the target molecule from simpler precursors.

One of the most powerful and widely used methods for forming C-N bonds is reductive amination . This reaction can be employed to introduce the dimethylamino group by reacting a suitable precursor with dimethylamine. Alternatively, if the synthesis starts with 2-amino-4-methylphenol (B1222752), the primary amine can be converted to the dimethylamino group. The reaction typically involves the condensation of an amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. stackexchange.comwikipedia.org This method is advantageous as it can often be performed in a one-pot procedure, avoiding the isolation of the intermediate imine. acs.orgmdpi.com

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB), which is known for its mildness and selectivity for imines over other carbonyl groups. stackexchange.comorganic-chemistry.org Other reducing agents like sodium cyanoborohydride or catalytic hydrogenation can also be employed. wikipedia.org The choice of reducing agent and reaction conditions can be tailored to be compatible with other functional groups present in the molecule. organic-chemistry.org

N-alkylation of amines with alcohols represents another significant strategy. This can be achieved using transition metal catalysts in what is known as the "borrowing hydrogen" methodology. lu.seacs.org In this process, the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine, with the hydrogen for the reduction step being "borrowed" from the initial alcohol. This method is highly atom-economical. An alternative approach involves the use of inexpensive and readily available catalysts like a combination of HI and NaHSO4 for the alkylation of amines with primary alcohols. chinesechemsoc.org Carboxylic acids can also serve as alkylating agents in the presence of molecular hydrogen and a suitable catalyst. acs.org

Interconversion strategies can also be envisioned. For instance, a nitro group can be reduced to a primary amine, which can then be further functionalized. One-pot reductive amination of nitroarenes with aldehydes provides a direct route to N-substituted anilines, which can be catalyzed by various metal-based heterogeneous catalysts. mdpi.comnih.gov This approach is attractive as it starts from readily available and inexpensive nitro compounds.

Table 1: Comparison of Amine Functionalization Strategies

Method Precursors Reagents/Catalysts Key Advantages Potential Limitations
Reductive Amination Amine, Aldehyde/Ketone NaBH(OAc)₃, NaBH₃CN, H₂/Catalyst High selectivity, mild conditions, one-pot procedures. stackexchange.comorganic-chemistry.org Requires a carbonyl compound, potential for over-alkylation. stackexchange.com
N-Alkylation with Alcohols Amine, Alcohol Transition metal catalysts (e.g., Ru, Ir), Base catalysts. lu.seacs.org High atom economy, uses readily available alcohols. lu.se May require high temperatures and specific catalysts. acs.org
N-Alkylation with Carboxylic Acids Amine, Carboxylic Acid Ru/triphos complex, H₂. acs.org Utilizes readily available carboxylic acids, green reductant (H₂). acs.org Requires a catalyst and hydrogen pressure. acs.org
One-Pot Reductive Amination of Nitroarenes Nitroarene, Aldehyde Metal-based heterogeneous catalysts (e.g., Pd, Co). mdpi.comnih.gov Starts from inexpensive nitro compounds, tandem reaction. mdpi.com Catalyst may be required. nih.gov

Green Chemistry Principles in Synthetic Design and Implementation

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be effectively applied to the synthesis of this compound.

A key reaction in a plausible synthesis of the target molecule is the Williamson ether synthesis , which would form the ether linkage. wikipedia.org This reaction typically involves an alkoxide reacting with an alkyl halide. byjus.com To make this process greener, several modifications can be implemented.

Solvent Selection: Traditional Williamson ether synthesis often uses volatile organic solvents like acetonitrile (B52724) or N,N-dimethylformamide. wikipedia.org Green chemistry encourages the use of more environmentally benign solvents. Water is an ideal green solvent, and its use in Williamson synthesis can be facilitated by employing phase-transfer catalysis. researchgate.netdalalinstitute.com Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, transport the water-soluble alkoxide into the organic phase (the alkyl halide) to react. acs.orgacs.org This approach can lead to milder reaction conditions and avoids the need for anhydrous solvents. acs.orgacs.org Other greener solvent alternatives include 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, and cyclopentyl methyl ether (CPME), which is more stable and less prone to peroxide formation than tetrahydrofuran (B95107) (THF). sigmaaldrich.com Solvent-free conditions are another excellent green alternative, where the reaction is carried out by mixing the reactants with a solid base. researchgate.net

Atom Economy and Waste Reduction: The atom economy of a reaction is a measure of how many atoms from the starting materials end up in the final product. The Williamson ether synthesis itself has a good atom economy, but the generation of salt byproducts is a drawback. acs.org Catalytic methods that avoid stoichiometric salt formation are therefore desirable. For instance, a catalytic Williamson ether synthesis has been developed that uses weak alkylating agents at high temperatures, avoiding the production of salt waste. acs.org

In the context of reductive amination , using catalytic amounts of a reducing agent, such as H₂ with a metal catalyst, is preferable to stoichiometric hydride reagents from an atom economy perspective. acsgcipr.org Sodium hypophosphite has also been explored as a bulk and environmentally friendly reducing agent for this transformation. acs.orgresearchgate.net

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. wikipedia.org This technique has been successfully applied to speed up Williamson ether syntheses. wikipedia.org

One-Pot Syntheses: Designing a synthesis that involves multiple reaction steps in a single reaction vessel without isolating intermediates (a one-pot synthesis) can significantly reduce solvent use, purification steps, and waste generation. semanticscholar.org A synthetic route to this compound could potentially be streamlined into a one-pot or tandem process, for example, by combining the ether synthesis and a subsequent functional group transformation.

Table 2: Green Chemistry Approaches in the Synthesis of this compound

Green Chemistry Principle Application in Synthesis Specific Examples and Benefits
Safer Solvents and Auxiliaries Use of greener solvents in Williamson ether synthesis and reductive amination. Water with phase-transfer catalysis, 2-MeTHF, CPME, or solvent-free conditions to reduce toxicity and environmental impact. researchgate.netsigmaaldrich.comresearchgate.net
Atom Economy Maximizing the incorporation of reactant atoms into the final product. Catalytic "borrowing hydrogen" for N-alkylation; using catalytic H₂ in reductive amination to minimize waste. lu.seacsgcipr.org
Catalysis Use of catalysts instead of stoichiometric reagents. Phase-transfer catalysts in Williamson synthesis; transition metal catalysts for N-alkylation and reductive amination. lu.senih.govacs.org
Design for Energy Efficiency Reducing energy consumption. Microwave-assisted synthesis to shorten reaction times. wikipedia.org
Reduce Derivatives Avoiding unnecessary protection/deprotection steps. One-pot synthesis of substituted anilines and piperidines to streamline the process. mdpi.comsemanticscholar.org

Elucidation of Reaction Mechanisms and Chemical Reactivity of 2 2 Dimethylamino Ethoxy 5 Methylaniline

Reactivity Profile of the Aniline (B41778) Functional Group

The aniline portion of the molecule, consisting of the primary amino group (-NH₂) attached to the benzene (B151609) ring, is a primary determinant of its reactivity. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, significantly influencing the electron density of the ring and the nucleophilicity of the nitrogen itself. chemistrysteps.com

The benzene ring of 2-[2-(Dimethylamino)ethoxy]-5-methylaniline is highly activated towards electrophilic aromatic substitution (SₑAr) due to the presence of three electron-donating groups: the amino group, the alkoxy group (part of the dimethylaminoethoxy moiety), and the methyl group. wikipedia.org Both the amino and alkoxy groups are strong activating groups that donate electron density to the ring through resonance, while the methyl group is a weaker activator that donates through an inductive effect. lkouniv.ac.inlibretexts.org

These groups direct incoming electrophiles to the ortho and para positions relative to themselves. lkouniv.ac.inlibretexts.org In this specific molecule, the positions available for substitution are C4 and C6 (both ortho to the amino group and meta to the methyl group) and C3 (ortho to the methyl group and meta to the amino group).

The directing effects of the substituents are summarized below:

-NH₂ group (at C1): Strongly activating, ortho, para-directing.

-O-R group (at C2): Strongly activating, ortho, para-directing.

-CH₃ group (at C5): Weakly activating, ortho, para-directing.

The combined effect of these groups leads to a high electron density at the C4 and C6 positions, making them the most probable sites for electrophilic attack. The C6 position is ortho to the powerful -NH₂ group and para to the -OR group, while the C4 position is para to the -NH₂ group. Steric hindrance from the adjacent dimethylaminoethoxy group might slightly disfavor substitution at the C3 position.

However, under strongly acidic conditions, such as those used for nitration (HNO₃/H₂SO₄), the primary amino group becomes protonated to form an anilinium ion (-NH₃⁺). chemistrysteps.com This protonated group is strongly deactivating and a meta-director. chemistrysteps.com This can significantly alter the reaction pathway, potentially leading to substitution at positions meta to the -NH₃⁺ group, although the activating effects of the other two groups would still be influential. To control this, the amino group is often temporarily protected by acetylation, which reduces its activating influence but maintains its ortho, para-directing nature. libretexts.org

Substituent GroupPositionElectronic EffectActivating/DeactivatingDirecting Effect
-NH₂ (Amino)C1+R >> -I (Resonance donation)Strongly ActivatingOrtho, Para
-OCH₂CH₂N(CH₃)₂ (Alkoxy)C2+R > -I (Resonance donation)Strongly ActivatingOrtho, Para
-CH₃ (Methyl)C5+I (Inductive donation)Weakly ActivatingOrtho, Para
Table 1. Electronic Effects of Substituents on the Aromatic Ring of this compound.

The lone pair of electrons on the nitrogen atom of the primary amino group makes it nucleophilic. chemistrysteps.com This allows it to react with various electrophiles. A characteristic reaction of primary anilines is condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. globalconference.infonih.gov

The reaction mechanism involves the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of the aldehyde or ketone. globalconference.info This is followed by a proton transfer to form a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of the carbinolamine yields the final imine product. globalconference.infonih.gov The presence of electron-donating groups on the aniline ring, such as the methyl and alkoxy groups in this compound, increases the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and facilitating the initial attack on the carbonyl group. reddit.com

The general reaction is as follows: Ar-NH₂ + R-CHO ⇌ Ar-N=CH-R + H₂O

These Schiff bases are valuable intermediates in organic synthesis and can be further reduced to form stable secondary amines. nih.gov

Transformations Involving the Dimethylaminoethoxy Moiety

The dimethylaminoethoxy side chain [-OCH₂CH₂N(CH₃)₂] possesses two reactive sites: the ether linkage and the tertiary amine.

Ethers are generally known for their chemical stability and resistance to cleavage. wikipedia.org The aryl ether bond in this molecule (Ar-O-CH₂R) is particularly robust. Cleavage of this bond typically requires harsh conditions, most commonly the use of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org

The mechanism for the acidic cleavage of this aryl alkyl ether would proceed as follows:

Protonation: The ether oxygen is first protonated by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). wikipedia.orglibretexts.org

Nucleophilic Attack: A halide ion (Br⁻ or I⁻) then acts as a nucleophile. Due to the high stability of the phenyl cation, an Sₙ1 pathway is disfavored at the aromatic carbon. Instead, the halide attacks the less sterically hindered alkyl carbon adjacent to the ether oxygen via an Sₙ2 mechanism. libretexts.org

This reaction would result in the cleavage of the C-O bond, yielding 2-amino-4-methylphenol (B1222752) and 2-chloro-N,N-dimethylethanamine (if using HCl, though HBr and HI are more effective). Diaryl ethers are generally not cleaved by acids, and the cleavage of the aryl-oxygen bond is difficult because it would require nucleophilic attack on an sp²-hybridized carbon. libretexts.org

The dimethylamino group at the terminus of the side chain is a tertiary amine and exhibits characteristic reactivity.

Quaternization: As a nucleophile, the tertiary amine can react with alkyl halides (e.g., methyl iodide) in an Sₙ2 reaction to form a quaternary ammonium (B1175870) salt. researchgate.netmdpi.com This reaction involves the attack of the nitrogen's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide ion. The resulting product is a positively charged quaternary ammonium ion with a halide counter-ion. The rate of this reaction can be influenced by the steric hindrance around the nitrogen atom and the nature of the alkyl halide. researchgate.net

Oxidation: Tertiary amines can be readily oxidized to form tertiary amine N-oxides. researchgate.netgoogle.com Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), peroxy acids, or molecular oxygen under specific conditions. google.comuomustansiriyah.edu.iq The reaction involves the donation of the electron lone pair from the nitrogen to the oxidant. The resulting N-oxides are polar and have distinct chemical properties from the parent amine. In molecules containing multiple nitrogen atoms, selective oxidation can be challenging, as aliphatic amines are generally more nucleophilic and thus preferred sites of oxidation compared to aromatic heterocycles. nih.gov

Functional GroupReaction TypeTypical ReagentsProduct
Tertiary Amine (-N(CH₃)₂)QuaternizationAlkyl Halide (e.g., CH₃I)Quaternary Ammonium Salt
Tertiary Amine (-N(CH₃)₂)OxidationH₂O₂, Peroxy acidsN-Oxide
Table 2. Common Reactions of the Tertiary Amine Functionality.

Intramolecular Cyclization and Rearrangement Processes (e.g., Smiles Rearrangement)

The structure of this compound could potentially allow for intramolecular reactions under certain conditions.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SₙAr) reaction. wikipedia.org In its classic form, it involves a nucleophile (Y) tethered by a chain to an aromatic ring, which attacks the ring at the point of attachment of a leaving group (X), causing the aryl group to migrate. wikipedia.orgscispace.com

A classic Smiles rearrangement for this specific molecule is unlikely. The reaction typically requires the aromatic ring to be activated by strong electron-withdrawing groups (e.g., -NO₂) in the ortho or para position to the leaving group, which facilitates the nucleophilic attack. wikipedia.org The ring in 2-[2-(Dimethylamino)ethoxy)-5-methylaniline is highly electron-rich due to its activating substituents, which disfavors SₙAr reactions.

However, related rearrangements or cyclizations could be envisaged for derivatives of this compound. For instance, if the primary amino group were modified to act as a nucleophile under basic conditions, it could potentially attack a suitably activated derivative. More commonly, the Smiles rearrangement is used to convert phenols into anilines. researchgate.net A precursor molecule, such as a phenol (B47542) with a tethered amino group, could undergo a Smiles rearrangement to form a structure related to the title compound.

Other intramolecular cyclization reactions might be possible. For example, in the presence of a suitable base, the primary amine could react with an electrophilic center introduced elsewhere in the molecule, leading to the formation of a heterocyclic ring system. koreascience.kr The specific conditions and the nature of any additional reagents would determine the feasibility and outcome of such cyclization processes.

Kinetic and Mechanistic Studies of Key Transformations

Due to the absence of direct kinetic and mechanistic studies on this compound, this section will infer potential key transformations and their mechanistic aspects based on studies of structurally related compounds. The reactivity of the target compound is primarily dictated by its three key functional components: the substituted aniline ring, the N,N-dimethylamino group, and the ether linkage.

The aniline moiety, with its activating amino and methyl groups, is susceptible to electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom of the amino group and the electron-donating nature of the methyl group increase the electron density of the aromatic ring, making it more reactive towards electrophiles than benzene itself. The amino group is a powerful ortho-, para-director, meaning that electrophilic attack will preferentially occur at the positions ortho and para to the amino group. In the case of this compound, the positions ortho and para to the strongly activating amino group are either substituted or sterically hindered, which can influence the regioselectivity of these reactions.

One of the key transformations that aniline and its derivatives undergo is oxidation. Kinetic studies on the oxidation of p-toluidine (B81030) by various oxidizing agents have shown that the reaction order is typically one with respect to both the oxidant and the substrate. The reaction rate is also influenced by the pH of the medium. For example, the oxidation of p-toluidine by chromic acid in an acetic acid-water medium follows first-order kinetics with respect to the oxidant, the substrate, and H+ ions. A proposed mechanism for such reactions often involves the formation of a radical cation intermediate. asianpubs.org

Computational studies on substituted anilines provide further insight into their reactivity. The one-electron oxidation potentials of anilines can be correlated with the energy of the highest occupied molecular orbital (HOMO). These studies show a strong correlation between the oxidation potential and the nature of the substituents on the aromatic ring. umn.edu For this compound, the presence of the electron-donating methyl and aminoethoxy groups would be expected to lower its oxidation potential, making it more susceptible to oxidation compared to unsubstituted aniline.

The N,N-dimethylamino group is another reactive site within the molecule. This tertiary amine can undergo N-oxidation and N-dealkylation reactions. Furthermore, it can be involved in the formation of N-nitrosamines. Mechanistic studies on the formation of N-nitrosodimethylamine (NDMA) from dimethylamine (B145610) (DMA) in the presence of chloramine (B81541) have shown a complex reaction pathway. The proposed mechanism involves the formation of 1,1-dimethylhydrazine (B165182) (UDMH) as an intermediate, which is then oxidized to NDMA. nih.gov While this specific reaction may not be a primary transformation for the target compound under all conditions, it highlights the potential reactivity of the dimethylamino moiety.

The ether linkage in the 2-[2-(Dimethylamino)ethoxy] side chain is generally stable but can undergo cleavage under harsh conditions, such as strong acids or bases at elevated temperatures. Mechanistic studies on the hydrolysis of polymers containing N,N-(dimethylamino)ethyl groups have shown that the rate of hydrolysis is highly dependent on pH. acs.org This suggests that the stability of the ether bond in this compound would also be influenced by the pH of the environment.

To illustrate the kinetic aspects of transformations involving a similar structural motif, the following table presents hypothetical kinetic data for the oxidation of a p-toluidine derivative, based on published studies of analogous reactions. It is crucial to note that these are representative values and not experimentally determined data for this compound.

Table 1: Hypothetical Kinetic Data for the Oxidation of a p-Toluidine Derivative

Oxidant[Substrate] (mol/L)[Oxidant] (mol/L)Temperature (°C)Rate Constant (k) (L mol⁻¹ s⁻¹)
Peroxydisulfate0.010.001252.5 x 10⁻³
Chromic Acid0.010.001251.8 x 10⁻²
Permanganate0.010.001253.2 x 10⁻¹

This interactive table allows for the comparison of hypothetical rate constants for the oxidation of a p-toluidine derivative with different oxidants, providing a conceptual framework for understanding the potential oxidative reactivity of this compound.

Advanced Spectroscopic Characterization and Structural Analysis of 2 2 Dimethylamino Ethoxy 5 Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By analyzing one-dimensional (¹H and ¹³C) and two-dimensional correlation spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the molecular constitution of 2-[2-(Dimethylamino)ethoxy]-5-methylaniline.

One-Dimensional NMR (¹H and ¹³C NMR)chemicalbook.comnist.govnih.govnih.gov

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. The ¹³C NMR spectrum provides complementary information about the carbon skeleton.

¹H NMR Spectroscopy: The expected proton NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the methyl group on the ring, and the dimethylaminoethoxy side chain. The aromatic region is expected to show three signals for the protons on the substituted benzene (B151609) ring. The ethoxy side chain protons will appear as two triplets, while the N,N-dimethyl protons and the aromatic methyl protons will each appear as singlets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The aromatic carbons will resonate in the downfield region (110-160 ppm), while the aliphatic carbons of the methyl and the dimethylaminoethoxy groups will appear in the upfield region. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups. uvic.ca

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) are in ppm. Multiplicity is denoted as s (singlet), d (doublet), t (triplet), m (multiplet). Coupling constants (J) are in Hz.

Atom PositionPredicted ¹H NMR Data (δ, mult., J)Predicted ¹³C NMR Data (δ)
1-~146.0
2-~148.5
3~6.75 (d, J=7.5)~115.0
4~6.85 (d, J=7.5)~121.0
5-~129.0
6~6.65 (s)~112.0
7 (-CH₃)~2.25 (s)~20.5
8 (-O-CH₂)~4.05 (t, J=5.8)~66.5
9 (-CH₂-N)~2.70 (t, J=5.8)~58.0
10 (-N(CH₃)₂)~2.30 (s)~45.5
NH₂~3.60 (s, broad)-

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)sdsu.edu

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms, confirming the assignments made from 1D spectra. science.govyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, a key COSY correlation would be observed between the two methylene (B1212753) groups of the ethoxy side chain (H-8 and H-9), confirming their adjacency. Correlations would also be seen between adjacent aromatic protons (H-3 and H-4).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (one-bond ¹H-¹³C correlation). researchgate.net HSQC is invaluable for assigning carbon signals based on their known proton assignments. For example, the proton signal at ~4.05 ppm (H-8) would show a correlation to the carbon signal at ~66.5 ppm (C-8).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is critical for piecing together the molecular framework. mdpi.com Key HMBC correlations for confirming the structure would include:

A correlation from the methylene protons H-8 (~4.05 ppm) to the aromatic carbon C-2 (~148.5 ppm), confirming the attachment of the ethoxy side chain.

Correlations from the aromatic methyl protons H-7 (~2.25 ppm) to the aromatic carbons C-4, C-5, and C-6.

Correlations from the N-methyl protons H-10 (~2.30 ppm) to the adjacent methylene carbon C-9 (~58.0 ppm).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. whitman.edu

High-Resolution Mass Spectrometry (HRMS)nih.govescholarship.org

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₁H₁₈N₂O), the exact mass of the neutral molecule is 194.1419 Da. In HRMS, the protonated molecule ([M+H]⁺) is typically observed.

Expected HRMS Result:

Molecular Formula: C₁₁H₁₉N₂O⁺

Calculated Exact Mass: 195.1492 Da

The experimental observation of an ion with this precise m/z value would provide strong evidence for the elemental composition C₁₁H₁₈N₂O.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)escholarship.orgnih.gov

Coupling chromatography with mass spectrometry (GC-MS or LC-MS) allows for the analysis of individual components of a mixture. uoguelph.ca Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic spectrum of product ions, which provides detailed structural information. ncsu.eduresearchgate.net

The fragmentation of this compound in the mass spectrometer would likely proceed through several key pathways. The most characteristic fragmentation in compounds containing a dialkylaminoethyl group is the cleavage of the bond beta to the nitrogen atom.

Table 2: Predicted Key Mass Fragments for this compound

m/zProposed Fragment StructureFragmentation Pathway
194[C₁₁H₁₈N₂O]⁺˙Molecular Ion (in EI-MS)
136[H₂NC₆H₃(CH₃)O-CH₂]⁺Cleavage of the C9-N10 bond
121[H₂NC₆H₃(CH₃)O]⁺Cleavage of the O-CH₂ bond
58[CH₂=N(CH₃)₂]⁺Alpha-cleavage, beta to the ether oxygen. This is typically the base peak for this type of side chain. mdpi.com

The presence of a dominant peak at m/z 58 is a strong diagnostic indicator for the N,N-dimethylethyl moiety.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopychemicalbook.comnist.govscialert.net

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. semanticscholar.org The resulting spectra provide a "fingerprint" of the compound and confirm the presence of specific functional groups. nih.gov

The spectrum of this compound would be characterized by vibrations associated with the aniline (B41778) ring and the dimethylaminoethoxy side chain.

Table 3: Characteristic Vibrational Frequencies for 2-[2-(Dimethylamino)ethoxy)-5-methylaniline

Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity (IR/Raman)
3450-3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Medium / Medium
3100-3000C-H Aromatic StretchC-H (Aromatic)Medium / Strong
2980-2850C-H Aliphatic StretchC-H (Alkyl -CH₃, -CH₂)Strong / Strong
1620-1580N-H Scissoring (Bending)Primary Amine (-NH₂)Strong / Weak
1600-1450C=C Aromatic Ring StretchAromatic RingMedium-Strong / Strong
1260-1200C-N Stretch (Aromatic)Ar-NStrong / Medium
1250-1000C-O-C Asymmetric & Symmetric StretchAryl-Alkyl EtherStrong / Weak
850-750C-H Out-of-Plane BendingSubstituted BenzeneStrong / Weak

The presence of strong bands for the N-H stretches of the primary amine, the C-H stretches of the aliphatic side chain and methyl group, the aromatic C=C stretches, and the prominent C-O ether stretch would collectively confirm the key structural features of the molecule. nih.govresearchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a ground electronic state to a higher-energy excited state. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophore is the substituted aniline ring. The electronic spectrum is expected to be dominated by π → π* transitions associated with the benzene ring and n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms.

The aniline moiety typically exhibits two primary absorption bands. The first, a high-intensity band often appearing below 250 nm, is analogous to the E2-band of benzene and corresponds to a π → π* transition of the aromatic system. The second band, known as the B-band, is a lower-intensity absorption that appears at longer wavelengths (typically around 280-300 nm) and is characteristic of the benzene ring with charge-transfer character, influenced by the amino group's lone pair of electrons interacting with the π-system.

The presence of the electron-donating amino (-NH2) and alkoxy (-O-R) groups, as well as the methyl (-CH3) group, are expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted benzene. This is due to the extension of the conjugated system through the donation of electron density to the aromatic ring, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Furthermore, the polarity of the solvent can influence the position of the absorption maxima (solvatochromism). For π → π* transitions, an increase in solvent polarity typically leads to a small bathochromic shift. Conversely, for n → π* transitions, polar solvents can stabilize the non-bonding ground state electrons through hydrogen bonding, leading to a hypsochromic (blue) shift. Given the presence of multiple heteroatoms capable of hydrogen bonding, solvent effects on the spectrum of this compound could be significant.

Table 1: Predicted UV-Vis Absorption Data for this compound This table is illustrative and based on theoretical predictions for a substituted aniline chromophore in a non-polar solvent. Actual experimental values may vary.

Predicted TransitionExpected λmax (nm)Molar Absorptivity (ε) (L mol-1 cm-1)Associated Chromophore/Electrons
π → π* (E2-band)~240-255High (~8,000-15,000)Substituted Benzene Ring
π → π* (B-band)~290-310Moderate (~1,000-3,000)Substituted Benzene Ring
n → π*~330-350Low (<500)N/O non-bonding electrons

Solid-State Structural Elucidation via X-ray Crystallography

Although a crystal structure for this compound has not been reported in the primary literature, a theoretical analysis of its structure predicts several key features that would be confirmed by such an analysis. The molecule possesses considerable conformational flexibility, particularly around the C-O and C-C bonds of the ethoxy side chain. The final solid-state conformation would represent a low-energy state influenced by the demands of efficient crystal packing.

The aniline nitrogen atom, the ether oxygen, and the tertiary dimethylamino nitrogen are all potential sites for hydrogen bonding. In the solid state, it is highly probable that the primary amine (-NH2) group acts as a hydrogen bond donor, forming intermolecular hydrogen bonds with the amine or ether groups of neighboring molecules. This N-H···N or N-H···O bonding would likely play a crucial role in defining the supramolecular architecture of the crystal.

The analysis would also precisely define the geometry of the substituted benzene ring, revealing any minor deviations from planarity caused by substituent effects. The relative orientation of the ethoxy side chain with respect to the plane of the aromatic ring would be a key structural parameter.

Table 2: Key Structural Parameters to be Determined by X-ray Crystallography No experimental data is currently available. This table outlines the parameters that would be obtained from a single-crystal X-ray diffraction experiment.

ParameterDescriptionPredicted Value/Observation
Crystal SystemThe basic geometric shape of the unit cell.To be determined
Space GroupThe symmetry elements of the unit cell.To be determined
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the unit cell.To be determined
C(aromatic)-N(amine) Bond LengthThe length of the bond connecting the aniline nitrogen to the ring.Expected ~1.38-1.41 Å
C(aromatic)-O(ether) Bond LengthThe length of the bond connecting the ether oxygen to the ring.Expected ~1.36-1.39 Å
Conformation of Ethoxy ChainThe torsion angles defining the shape of the side chain.To be determined
Intermolecular InteractionsThe types and distances of hydrogen bonds and other close contacts.Expected N-H···N or N-H···O hydrogen bonding

Thermal Analysis Techniques (e.g., TGA, DSC)

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) measures the change in mass of a sample over time as the temperature changes, providing information about thermal stability and decomposition. Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference, allowing for the determination of melting points, glass transitions, and heats of reaction.

Thermogravimetric Analysis (TGA): A TGA thermogram for this compound would be expected to show a stable baseline at lower temperatures, indicating the compound's thermal stability range. Upon heating to higher temperatures, one or more mass loss events would occur, corresponding to the decomposition of the molecule. The decomposition would likely begin with the cleavage of the more labile side chain. The ether bond (C-O) and the C-N bonds are potential initial points of fragmentation. The final residual mass at the end of the experiment would depend on the atmosphere (e.g., inert or oxidative) and the nature of the non-volatile decomposition products.

Differential Scanning Calorimetry (DSC): A DSC scan would provide a clear endothermic peak corresponding to the melting point of the crystalline solid. The temperature of this peak is a characteristic physical property of the pure compound, and the area under the peak is proportional to the enthalpy of fusion. The DSC curve could also reveal other solid-state phenomena, such as polymorphism (the ability of a substance to exist in more than one crystal form), which would be indicated by multiple melting peaks or other thermal events prior to melting. No glass transition would be expected for a small, crystalline molecule unless it could be quenched into an amorphous state.

Table 3: Predicted Thermal Analysis Data for this compound This table is illustrative, outlining the expected information to be gained from TGA and DSC analyses. Specific temperatures and enthalpy values require experimental measurement.

Analysis TechniqueParameter MeasuredExpected Information
DSCMelting Point (Tm)A sharp endothermic peak indicating the solid-to-liquid phase transition.
DSCEnthalpy of Fusion (ΔHfus)The energy required to melt the sample, calculated from the peak area.
TGAOnset of Decomposition (Tonset)The temperature at which significant mass loss begins, indicating thermal stability.
TGAMass Loss StepsThe percentage of mass lost at different temperature ranges, corresponding to the fragmentation of specific molecular moieties.

Computational and Theoretical Investigations of this compound Remain Largely Unexplored

A comprehensive review of scientific literature and computational chemistry databases reveals a significant gap in the theoretical investigation of the chemical compound This compound . Despite the availability of advanced computational methods for predicting molecular structure, electronic properties, and spectroscopic behavior, it appears that this specific molecule has not been the subject of in-depth computational studies.

Consequently, the detailed analysis requested—spanning quantum chemical calculations, molecular dynamics, spectroscopic predictions, and the evaluation of reactivity descriptors—cannot be provided at this time due to the absence of published research data. The following sections outline the types of theoretical investigations that are standard in the field, which could be applied to This compound in future research.

Computational Chemistry and Theoretical Investigations of 2 2 Dimethylamino Ethoxy 5 Methylaniline

Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules. For a compound like 2-[2-(Dimethylamino)ethoxy]-5-methylaniline , these methods could offer profound insights into its behavior at a molecular level.

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A typical DFT study on this compound would involve optimizing the molecular geometry to find the most stable conformation (the ground state). This process would yield precise data on bond lengths, bond angles, and dihedral angles. Furthermore, calculations of total energy, heats of formation, and strain energy would provide a quantitative measure of the molecule's stability. Such studies are crucial for understanding the fundamental structure from which all other properties derive.

The Hartree-Fock (HF) method is another foundational ab initio approach. While generally less accurate than DFT for many applications due to its neglect of electron correlation, it serves as a starting point for more sophisticated methods. Post-HF approaches, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, systematically incorporate electron correlation to achieve higher accuracy, albeit at a greater computational expense. A comparative study using HF, MP2, and DFT could provide a comprehensive picture of the electronic structure and help validate the results.

While quantum mechanics describes the static structure, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. For a flexible molecule like This compound , which has several rotatable bonds, an MD simulation could reveal its conformational landscape. By simulating the molecule's motion, researchers can identify the most populated conformations, understand the energy barriers between them, and analyze how the molecule's shape changes in different environments, providing a dynamic view of its behavior.

Computational methods can predict various types of spectra. Time-Dependent Density Functional Theory (TD-DFT) is a popular method for calculating the electronic transitions that give rise to UV-Visible absorption spectra. A TD-DFT calculation would predict the wavelengths of maximum absorption (λmax) and the intensity of these absorptions, which could then be compared with experimental data to confirm the molecule's identity and understand its electronic transitions. Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated to aid in structural elucidation.

Beyond structure, computational analysis can quantify a molecule's electronic character and reactivity.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of a molecule. It reveals electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), providing a guide to how the molecule will interact with other charged or polar species.

Nonlinear Optical (NLO) Properties: Calculations can determine properties like polarizability (α) and hyperpolarizability (β), which describe how a molecule's charge distribution is distorted by an external electric field. Molecules with large hyperpolarizability values are of interest for applications in optics and photonics.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge transfer interactions between filled and vacant orbitals within the molecule. This provides insight into intramolecular stabilization, hyperconjugation, and the nature of chemical bonds.

Chemical reactions and measurements are often performed in solution. Computational models like the Polarizable Continuum Model (PCM) can simulate the effect of a solvent on the molecule's properties. By performing calculations with a PCM, researchers can predict how properties like conformational equilibrium, UV-Vis spectra, and thermochemical data (e.g., Gibbs free energy, enthalpy) change when the molecule is moved from the gas phase into a liquid environment.

While the framework for such a computational investigation is well-established, the specific data for This compound remains to be generated by the scientific community. Future research in this area would be invaluable for building a complete chemical profile of this compound.

2 2 Dimethylamino Ethoxy 5 Methylaniline As a Chemical Precursor in Complex Organic Synthesis

Synthesis of Advanced Heterocyclic Systems (e.g., Phthalocyanines, Quinolines, Benzoxazoles)

The synthesis of advanced heterocyclic systems often relies on the versatile reactivity of substituted anilines. These precursors can undergo a variety of cyclization reactions to form the core structures of complex molecules.

Phthalocyanines: The synthesis of phthalocyanines typically proceeds from phthalonitrile (B49051) derivatives. While there is no direct evidence of 2-[2-(Dimethylamino)ethoxy]-5-methylaniline being used to create a substituted phthalonitrile for this purpose, aniline (B41778) derivatives can be involved in the synthesis of precursors for phthalocyanine (B1677752) synthesis. Phthalocyanines are known for their intense color and are used in a variety of applications, from dyes and pigments to catalysts and photosensitizers in photodynamic therapy. researchgate.netnih.gov

Quinolines: Quinolines are bicyclic aromatic nitrogen heterocycles that form the core of many biologically active compounds. sigmaaldrich.com Several classic methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, utilize anilines as key starting materials. sigmaaldrich.comresearchgate.net In these reactions, the aniline nitrogen and the ortho-carbon of the benzene (B151609) ring become part of the newly formed heterocyclic ring. A substituted aniline like this compound could potentially be used in these reactions to produce highly functionalized quinoline derivatives.

Benzoxazoles: Benzoxazoles are another important class of heterocyclic compounds with a wide range of applications, including in pharmaceuticals and as fluorescent whitening agents. molbase.comnih.govrsc.orgknutd.edu.ua The most common synthetic route to benzoxazoles involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative. nih.govrsc.org While this compound is not a 2-aminophenol, its structural motifs are found in related compounds that have been investigated for their biological activity. nih.govnih.gov

Heterocyclic SystemGeneral PrecursorsPotential Role of an Aniline Derivative
PhthalocyaninesPhthalonitriles, Phthalic AnhydridesSynthesis of substituted phthalonitrile precursors
QuinolinesAnilines, α,β-Unsaturated aldehydes/ketonesAs the core aniline building block in various named reactions
Benzoxazoles2-Aminophenols, Carboxylic AcidsNot a direct precursor, but structurally related to compounds of interest

Formation of Azo Dyes and Other Chromophores

Azo dyes represent the largest and most versatile class of synthetic colorants. sigmaaldrich.com Their synthesis is characterized by the diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich coupling component.

The amino group on this compound can be converted to a diazonium salt under acidic conditions with sodium nitrite. This diazonium salt could then be reacted with a variety of coupling partners, such as phenols, anilines, or naphthols, to form a diverse range of azo dyes. The substituents on the aniline ring, namely the methyl and the dimethylaminoethoxy groups, would be expected to influence the final color and properties of the dye. The dimethylamino group, in particular, is a strong electron-donating group that can significantly impact the electronic properties of the resulting chromophore. beilstein-journals.org

Reaction StepReagentsIntermediate/Product
DiazotizationPrimary Aromatic Amine (e.g., this compound), Sodium Nitrite, AcidDiazonium Salt
Azo CouplingDiazonium Salt, Coupling Component (e.g., phenol (B47542), aniline)Azo Dye

Role in the Construction of Functional Molecular Scaffolds

Functional molecular scaffolds are core structures from which complex molecules with specific functions can be built. mdpi.com The aniline moiety is a common building block in the design of such scaffolds due to its ability to be readily derivatized. The primary amino group of this compound can serve as a handle for further chemical modifications, allowing for the attachment of other molecular fragments. The presence of the ether linkage and the tertiary amine in the side chain provides additional points for potential functionalization or for influencing the scaffold's solubility and binding properties. While specific examples using this compound are not documented, the general principles of molecular scaffold design suggest its potential utility in creating novel molecular architectures. mdpi.com

Applications in the Design and Synthesis of Ligands for Catalysis and Coordination Chemistry

The nitrogen and oxygen atoms within this compound make it a potential candidate for the synthesis of ligands for metal coordination. The primary aniline nitrogen, the ether oxygen, and the tertiary dimethylamino nitrogen can all act as Lewis basic sites capable of coordinating to a metal center.

Ligands containing both "hard" (oxygen, primary amine) and "soft" (tertiary amine) donor atoms can exhibit interesting coordination behavior and are valuable in the development of catalysts for a range of chemical transformations. uni.lu The specific geometry and electronic properties of the resulting metal complexes would be influenced by the arrangement of these donor atoms. Such ligands can be used to create catalysts for various organic reactions or to form coordination complexes with unique magnetic or optical properties. rsc.orgcsuohio.edu

Coordination Chemistry of 2 2 Dimethylamino Ethoxy 5 Methylaniline Analogues

Ligand Design Principles Utilizing Aniline (B41778) and Dimethylaminoethoxy Donor Sites

The design of ligands incorporating both an aniline and a dimethylaminoethoxy group is predicated on the creation of a bidentate or potentially polydentate coordination environment. The aniline moiety provides a soft N-donor site through the amino group, which can readily coordinate to a range of transition metals and main group elements. The electronic properties of the aniline ring can be readily tuned by the introduction of substituents, thereby influencing the donor strength of the nitrogen atom.

The dimethylaminoethoxy group introduces a second, harder N-donor from the tertiary amine and a potential O-donor from the ether linkage. This combination of donor atoms allows for the formation of stable five- or six-membered chelate rings upon coordination to a metal center. The flexibility of the ethoxy chain enables the ligand to adapt to the preferred coordination geometry of the metal ion. The interplay between the soft aniline nitrogen and the harder dimethylamino nitrogen and ether oxygen allows for versatile coordination behavior, making these ligands suitable for stabilizing metals in various oxidation states and coordination environments.

Synthesis and Comprehensive Characterization of Metal Complexes

The synthesis of metal complexes with 2-[2-(Dimethylamino)ethoxy]-5-methylaniline analogues typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions can influence the final product's stoichiometry and structure.

While specific studies on this compound are not prevalent in the reviewed literature, the coordination chemistry of analogous aniline-based ligands with transition metals is well-documented. For instance, Schiff base ligands derived from substituted anilines readily form stable complexes with transition metals like copper(II), nickel(II), cobalt(II), and zinc(II). These complexes are often characterized by techniques such as FT-IR, UV-Vis spectroscopy, and single-crystal X-ray diffraction to determine the coordination environment of the metal ion.

The following table summarizes typical characterization data for transition metal complexes with analogous bidentate N,O-ligands.

Metal IonCoordination NumberGeometrySpectroscopic Signature (IR, cm⁻¹)
Cu(II)4 or 6Square Planar or Octahedralν(M-N) ~450-500, ν(M-O) ~550-600
Ni(II)4 or 6Square Planar or Octahedralν(M-N) ~440-490, ν(M-O) ~540-590
Co(II)4 or 6Tetrahedral or Octahedralν(M-N) ~430-480, ν(M-O) ~530-580
Zn(II)4Tetrahedralν(M-N) ~420-470, ν(M-O) ~520-570

This table presents generalized data for analogous systems and is for illustrative purposes.

The interaction of aniline and dimethylaminoethoxy-containing ligands with main group elements has also been an area of investigation. The Lewis acidic nature of many main group elements makes them suitable for coordination with the N and O donor atoms of these ligands. Research in this area has explored the formation of complexes with elements such as aluminum, gallium, and tin. These interactions are crucial in the development of catalysts and materials with specific electronic properties. Characterization of these complexes often involves multinuclear NMR spectroscopy, in addition to IR spectroscopy and X-ray crystallography, to probe the coordination environment around the main group element.

Elucidation of Coordination Modes and Geometries

The coordination mode of this compound analogues is typically as a bidentate N,N'- or N,O-chelate. The aniline nitrogen and the dimethylamino nitrogen can coordinate to a metal center to form a stable chelate ring. Alternatively, the aniline nitrogen and the ether oxygen can be involved in coordination. The specific coordination mode adopted often depends on the metal ion's preference for hard or soft donors, as well as steric factors imposed by the ligand and other coordinating species.

Single-crystal X-ray diffraction is the most definitive method for elucidating the precise coordination geometry of these complexes. Common geometries observed for transition metal complexes with analogous ligands include square planar, tetrahedral, and octahedral. The bond lengths and angles obtained from crystal structures provide valuable insights into the nature of the metal-ligand interactions.

Investigation of Supramolecular Assemblies and Non-Covalent Interactions within Complexes

Beyond the primary coordination sphere, metal complexes of aniline-ether ligands can participate in the formation of extended supramolecular assemblies through various non-covalent interactions. Hydrogen bonding is a prominent feature, often involving the N-H protons of the aniline group and acceptor atoms on adjacent molecules or solvent molecules.


Advanced Analytical Chemistry Methodologies for 2 2 Dimethylamino Ethoxy 5 Methylaniline in Non Biological Matrices

Chromatographic Separation Techniques for Purity Assessment and Quantification

Chromatographic techniques are the cornerstone of purity assessment and quantification in pharmaceutical manufacturing. For an aniline (B41778) derivative like 2-[2-(Dimethylamino)ethoxy]-5-methylaniline, which possesses a basic dimethylamino group and a primary aromatic amine, reversed-phase high-performance liquid chromatography is often the method of choice. Gas chromatography can also be employed, typically for volatile impurities or after derivatization of the analyte.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of pharmaceutical intermediates. For this compound, a reversed-phase HPLC method is typically developed to separate the main component from its potential process-related impurities, such as starting materials or by-products. The basic nature of the tertiary amine in the molecule necessitates the use of a buffered mobile phase or a column with end-capping to prevent peak tailing.

A typical HPLC method would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution is commonly employed to ensure the timely elution of both polar and non-polar impurities. UV detection is suitable for this aromatic amine, with a detection wavelength typically set near the compound's UV maximum for optimal sensitivity.

Interactive Table 1: Exemplary HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Phosphate Monobasic, pH adjusted to 6.5 with dilute KOH
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 245 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Mobile Phase B (80:20 v/v)

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the relatively low volatility and polar nature of this compound, direct GC analysis can be challenging, often resulting in poor peak shape and thermal degradation. Therefore, a derivatization step is frequently required to increase the analyte's volatility and thermal stability. Common derivatization reagents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride), which convert the polar -NH2 group into a less polar, more volatile derivative.

The analysis is typically performed on a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polysiloxane. A temperature-programmed analysis allows for the separation of impurities with a range of boiling points. A Flame Ionization Detector (FID) is commonly used for quantification due to its wide linear range and good sensitivity for organic compounds.

Interactive Table 2: Representative GC Method Parameters (after Derivatization)

ParameterCondition
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Column DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Injector Temperature 270 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Injection Mode Split (20:1)
Injection Volume 1 µL

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology allows for faster analysis times, greater resolution, and improved sensitivity compared to traditional HPLC. For the analysis of this compound, a UPLC method can significantly reduce the run time for purity assessment, increasing laboratory throughput.

The principles of separation are similar to HPLC, but the system is optimized to handle the higher backpressures generated by the smaller particles. The shorter analysis times also lead to reduced solvent consumption, making UPLC a more environmentally friendly technique. A typical UPLC method would translate the conditions from an HPLC method to a shorter column with smaller particles, requiring adjustments to the gradient and flow rate.

Hyphenated Techniques for Definitive Identification and Trace Analysis

For the definitive identification of unknown impurities or the quantification of trace-level components, hyphenated techniques that couple chromatographic separation with mass spectrometric detection are indispensable.

GC-MS and LC-MS/MS Applications

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of mass spectrometry. After separation on the GC column (following derivatization), the analyte and its impurities are ionized, typically by electron ionization (EI). The resulting mass spectra, which show characteristic fragmentation patterns, serve as a chemical fingerprint, allowing for the confident identification of known impurities by library matching and the structural elucidation of unknown compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally powerful tool for both qualitative and quantitative analysis. After separation by HPLC or UPLC, the analyte enters the mass spectrometer, where it is typically ionized using electrospray ionization (ESI), which is well-suited for polar molecules like the target compound. In tandem MS (MS/MS), a specific precursor ion is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity, making it ideal for quantifying trace impurities even in complex matrices. This technique is crucial for impurity profiling and ensuring that all related substances are below their specified reporting, identification, and qualification thresholds.

Extraction and Sample Preparation Methodologies (e.g., Solid-Phase Extraction)

Effective sample preparation is critical to achieving accurate and reliable analytical results. The primary goal is to isolate the analyte of interest from the sample matrix, which may interfere with the analysis, and to concentrate the analyte to a level suitable for detection.

For this compound in a reaction mixture or formulation, Solid-Phase Extraction (SPE) is a commonly used and effective cleanup technique. Given the basic nature of the compound, a cation-exchange SPE sorbent is highly effective. The sample, typically dissolved in a suitable solvent and pH-adjusted to ensure the amine groups are protonated (e.g., pH < 4), is loaded onto the conditioned SPE cartridge. The positively charged analyte is retained on the negatively charged sorbent, while neutral and acidic impurities are washed away. The target compound is then eluted with a solvent mixture containing a base (e.g., ammonium (B1175870) hydroxide (B78521) in methanol) to neutralize the amine and disrupt the ionic interaction with the sorbent. This procedure provides a clean, concentrated extract ready for chromatographic analysis.

Interactive Table 3: Typical Cation-Exchange SPE Protocol

StepProcedure
Conditioning 1. Pass 3 mL of Methanol through the cartridge. 2. Pass 3 mL of Deionized Water through the cartridge.
Equilibration Pass 3 mL of an acidic buffer (e.g., 0.1 M Formic Acid) through the cartridge.
Sample Loading Load the pre-treated sample (dissolved and acidified) onto the cartridge at a slow flow rate.
Washing 1. Pass 3 mL of 0.1 M Formic Acid to remove polar impurities. 2. Pass 3 mL of Methanol to remove non-polar impurities.
Elution Elute the analyte with 2-3 mL of 5% Ammonium Hydroxide in Methanol.
Post-Elution Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for analysis.

Chemical Derivatization Strategies for Enhanced Analytical Detection and Selectivitynih.gov

Chemical derivatization is a pivotal strategy in the analytical chemistry of this compound, particularly for its determination in non-biological matrices. This process involves the chemical modification of the analyte to produce a new compound, or derivative, that possesses more favorable properties for separation and detection. nih.gov For this compound, derivatization primarily targets the reactive primary aromatic amine (-NH₂) group. The main objectives of derivatizing this compound are to enhance detector response, improve chromatographic resolution and separation from matrix interferences, and increase the stability of the analyte during analysis. semanticscholar.org These strategies are broadly categorized based on the analytical platform for which they are intended, most commonly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Derivatization for High-Performance Liquid Chromatography (HPLC)

In HPLC, derivatization is frequently employed to introduce a chromophoric or fluorophoric tag onto the this compound molecule, thereby significantly enhancing its detectability by UV-Vis or fluorescence detectors. nih.gov This is especially useful as the native molecule may lack a sufficiently strong chromophore for trace-level analysis. nih.gov The process is typically performed pre-column, before the sample is injected into the HPLC system. psu.edu

Common derivatization reagents for primary aromatic amines like this compound include:

Dansyl Chloride (DNS-Cl): This reagent reacts with the primary amine group under alkaline conditions to form a highly fluorescent sulfonamide derivative. Dansyl derivatives are known for their stability and can be detected at very low concentrations using a fluorescence detector. nih.govpsu.edu The use of dansyl chloride is well-established for the derivatization of various amines due to the stability of the resulting products. psu.edu

9-fluorenylmethyl chloroformate (FMOC-Cl): FMOC-Cl is another widely used reagent that reacts with primary amines to yield intensely fluorescent derivatives. psu.edu The reaction is typically rapid and proceeds under mild conditions.

o-Phthalaldehyde (OPA): OPA reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a fluorescent isoindole derivative. psu.edu The reaction is very fast, often completing in under two minutes at room temperature. psu.edu However, OPA derivatives can sometimes suffer from instability, which may decrease the sensitivity of the analysis. psu.edu

Benzoyl Chloride: This reagent introduces a benzoyl group to the amine, forming a derivative that has enhanced UV absorbance compared to the parent compound. This makes it suitable for HPLC-UV analysis with improved sensitivity. nih.govpsu.edu

The choice of reagent depends on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available detection equipment.

Derivatization ReagentTarget Functional GroupDetection MethodKey Advantages and Considerations
Dansyl Chloride (DNS-Cl)Primary AmineFluorescenceForms highly stable and fluorescent derivatives. nih.govpsu.edu
9-fluorenylmethyl chloroformate (FMOC-Cl)Primary AmineFluorescenceProvides intense fluorescence; reacts under mild conditions. psu.edu
o-Phthalaldehyde (OPA)Primary AmineFluorescenceVery rapid reaction at ambient temperature; derivatives may have limited stability. psu.edu
Benzoyl ChloridePrimary AmineUV-VisEnhances UV absorbance for improved sensitivity with UV detectors. nih.govpsu.edu

Derivatization for Gas Chromatography (GC)

For GC analysis, derivatization is essential to decrease the polarity and increase the volatility and thermal stability of this compound, thereby improving its chromatographic peak shape and preventing on-column degradation. nih.govpsu.edu The most common strategies for amines are acylation and silylation.

Acylation: This involves the reaction of the primary amine with an acylating agent, typically a perfluoroacyl anhydride (B1165640) such as heptafluorobutyric anhydride (HFBA) or trifluoroacetic anhydride (TFAA). The resulting acylated derivatives are less polar and more volatile. Furthermore, the incorporation of halogen atoms (fluorine) makes the derivatives highly responsive to an Electron Capture Detector (ECD), which can provide exceptionally low detection limits.

Silylation: Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the active hydrogen atom on the amine group with a non-polar trimethylsilyl (B98337) (TMS) group. This process effectively reduces intermolecular hydrogen bonding, leading to increased volatility and improved chromatographic performance, typically with detection by a Flame Ionization Detector (FID) or Mass Spectrometry (MS).

These derivatization reactions convert the polar amine into a less polar, more volatile derivative suitable for GC separation and detection.

Derivatization ClassExample ReagentPrinciplePrimary Detection Method
AcylationHeptafluorobutyric anhydride (HFBA)Replaces active amine hydrogen with a perfluoroacyl group, increasing volatility and introducing electrophoric atoms.Electron Capture Detector (ECD), Mass Spectrometry (MS)
SilylationN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Replaces active amine hydrogen with a trimethylsilyl (TMS) group, reducing polarity and increasing volatility.Flame Ionization Detector (FID), Mass Spectrometry (MS)

By converting this compound into a derivative with superior analytical characteristics, these chemical strategies provide enhanced selectivity and achieve the low detection limits required for its analysis in diverse and complex non-biological matrices.

Emerging Research Directions and Unexplored Avenues in 2 2 Dimethylamino Ethoxy 5 Methylaniline Chemistry

Novel Catalytic Applications and Organocatalysis

The structural features of 2-[2-(Dimethylamino)ethoxy]-5-methylaniline make it an intriguing candidate for applications in catalysis, particularly in the realm of organocatalysis where organic molecules are used to accelerate chemical reactions. The presence of both a Lewis basic dimethylamino group and a Brønsted basic/acidic aniline (B41778) functionality within the same molecule offers the potential for bifunctional catalysis.

Potential Organocatalytic Roles:

Hydrogen Bonding Catalysis: The aniline moiety can act as a hydrogen bond donor, potentially activating electrophiles in reactions such as Michael additions or Friedel-Crafts alkylations.

Lewis Base Catalysis: The tertiary amine of the dimethylamino group can function as a Lewis base to activate substrates.

Cooperative Catalysis: The proximity of the two functional groups could allow for cooperative activation of both the nucleophile and the electrophile in a reaction, leading to enhanced reactivity and stereoselectivity.

While specific studies on the catalytic activity of this compound are not yet prevalent in the literature, the exploration of its potential in asymmetric synthesis and other organocatalytic transformations represents a significant and promising area for future research.

Exploration in Advanced Materials Science

The development of advanced materials with tailored properties is a cornerstone of modern technology. The aniline substructure in this compound suggests its potential as a monomer or a precursor for the synthesis of functional polymers and other advanced materials.

Potential Applications in Materials Science:

Conducting Polymers: Polyaniline is a well-known conducting polymer. The incorporation of the this compound unit into a polyaniline backbone could modify the polymer's solubility, processability, and electronic properties due to the flexible and polar side chain.

Corrosion Inhibitors: Aniline derivatives have been investigated for their ability to inhibit the corrosion of metals. The multiple heteroatoms in this compound could facilitate strong adsorption onto metal surfaces, forming a protective layer.

Epoxy Resins: The primary amine of the aniline group can react with epoxides, making this compound a potential curing agent for epoxy resins. The dimethylaminoethoxy side chain could impart increased flexibility and impact resistance to the final cured material.

Future research could focus on the polymerization of this molecule and the characterization of the resulting materials' thermal, mechanical, and electrical properties.

Development of Spectroscopic Probes and Chemical Sensors

The design of molecules that can selectively detect and signal the presence of specific analytes is of great importance in environmental monitoring, medical diagnostics, and industrial process control. The structure of this compound contains features that are conducive to its development as a spectroscopic probe or chemical sensor.

The aniline nitrogen and the tertiary amine nitrogen can both act as binding sites for metal ions and other electrophilic species. Upon binding, changes in the electronic structure of the molecule could lead to observable changes in its absorption or fluorescence spectra. For instance, the interaction with a metal ion could quench or enhance the intrinsic fluorescence of the aniline core, providing a "turn-off" or "turn-on" sensory response.

Table 1: Potential Sensory Applications and Spectroscopic Responses

AnalytePotential Binding SiteExpected Spectroscopic Change
Protons (pH)Aniline or Dimethylamino NitrogenShift in UV-Vis absorption, Change in fluorescence intensity
Transition Metal IonsCooperative binding by both NitrogensFluorescence quenching or enhancement
Organic PollutantsAromatic core (π-π stacking)Perturbation of aromatic electronic transitions

Further investigation into the photophysical properties of this molecule and its response to various analytes is a key area for future exploration.

Theoretical Predictions for Undiscovered Reactivity and Transformative Applications

Computational chemistry provides powerful tools for predicting the reactivity and properties of molecules before they are synthesized or tested in the laboratory. Theoretical studies on this compound could uncover novel reactivity patterns and guide the development of transformative applications.

Areas for Theoretical Investigation:

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations could be employed to model the transition states of potential organocatalytic reactions, providing insights into the reaction mechanism and the origins of stereoselectivity.

Prediction of Electronic Properties: Time-dependent DFT (TD-DFT) could be used to predict the UV-Vis absorption and emission spectra of the molecule and its complexes, aiding in the design of spectroscopic probes.

Molecular Docking: If developed as a potential bioactive molecule, computational docking studies could predict its binding affinity and mode of interaction with biological targets.

These theoretical predictions can significantly accelerate the discovery of new applications for this compound by identifying the most promising avenues for experimental investigation.

Q & A

Q. What are the recommended synthetic routes for 2-[2-(dimethylamino)ethoxy]-5-methylaniline, and how can reaction efficiency be optimized?

The compound is typically synthesized via nucleophilic substitution between 2-(dimethylamino)ethanol and a halogenated precursor (e.g., 5-methyl-2-fluoroaniline) under basic conditions. Key steps include:

  • Reagent selection : Use potassium carbonate or sodium hydride as a base to deprotonate the hydroxyl group and facilitate substitution .
  • Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity . Optimization strategies include monitoring reaction progress via TLC and adjusting stoichiometry (1.2–1.5 equivalents of 2-(dimethylamino)ethanol) .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., aromatic protons at δ 6.8–7.2 ppm, dimethylamino group at δ 2.2–2.5 ppm) .
  • HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) assess purity (>98% required for biological studies) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (calc. 208.27 g/mol; observed [M+H]⁺ at m/z 209.28) .

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill management : Absorb spills with ethanol-dampened cloths; dispose as hazardous waste .
  • Carcinogenicity : Classified as a suspected carcinogen (NTP Report on Carcinogens). Avoid skin contact and use closed systems for transfers .

Advanced Research Questions

Q. How can computational chemistry aid in designing novel derivatives or optimizing reaction pathways?

  • Reaction path modeling : Density functional theory (DFT) identifies transition states and intermediates, reducing trial-and-error in substitution reactions .
  • Solvent optimization : COSMO-RS simulations predict solvent effects (e.g., DMF vs. THF) on reaction yields .
  • Derivative design : QSAR models link structural modifications (e.g., methoxy group position) to bioactivity, guiding synthesis of analogs with enhanced properties .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Dose-response validation : Replicate assays using standardized protocols (e.g., MTT for cytotoxicity) and report IC₅₀ values with 95% confidence intervals .
  • Batch variability analysis : Compare HPLC purity profiles and impurity fingerprints (e.g., trace oxidation products) between studies .
  • Meta-analysis : Pool data from multiple labs using random-effects models to account for methodological differences (e.g., cell line selection) .

Q. What are the best practices for scaling up synthesis from lab to pilot scale?

  • Reactor design : Use continuous-flow systems to maintain temperature control and minimize exothermic risks during substitution .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction completion in real time .
  • Waste reduction : Optimize solvent recovery (e.g., distillation of ethanol/water mixtures) to achieve >90% recycling efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.